molecular formula C21H19BrN4O2 B12346729 N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-naphthalen-1-ylpyrazolidine-3-carboxamide

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-naphthalen-1-ylpyrazolidine-3-carboxamide

Cat. No.: B12346729
M. Wt: 439.3 g/mol
InChI Key: VQQBNEUFQCKVMX-FSJBWODESA-N
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Description

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-naphthalen-1-ylpyrazolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a bromine substituent, and a pyrazolidine carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-naphthalen-1-ylpyrazolidine-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 5-bromo-2-hydroxybenzaldehyde with 5-naphthalen-1-ylpyrazolidine-3-carboxamide under acidic or basic conditions to form the desired Schiff base . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-naphthalen-1-ylpyrazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The bromine substituent allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-naphthalen-1-ylpyrazolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-naphthalen-1-ylpyrazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and hydroxyl groups allows for hydrogen bonding and hydrophobic interactions with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-naphthalen-1-ylpyrazolidine-3-carboxamide stands out due to its unique combination of aromatic rings and functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H19BrN4O2

Molecular Weight

439.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-naphthalen-1-ylpyrazolidine-3-carboxamide

InChI

InChI=1S/C21H19BrN4O2/c22-15-8-9-20(27)14(10-15)12-23-26-21(28)19-11-18(24-25-19)17-7-3-5-13-4-1-2-6-16(13)17/h1-10,12,18-19,24-25,27H,11H2,(H,26,28)/b23-12+

InChI Key

VQQBNEUFQCKVMX-FSJBWODESA-N

Isomeric SMILES

C1C(NNC1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1C(NNC1C(=O)NN=CC2=C(C=CC(=C2)Br)O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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